N-Oleoyldopamine
N-Oleoyldopamine
N-oleoyldopamine is a fatty amide resulting from the formal condensation of the carboxy group of oleic acid with the amino group of dopamine. Synthesised in catecholaminergic neurons, it crosses the blood-brain barrier and might be considered as a carrier of dopamine into the brain. It is a transient receptor potential vanilloid type 1 (TRPV1) receptor agonist. It has a role as a TRPV1 agonist. It is a fatty amide, a secondary carboxamide, a member of catechols and a N-(fatty acyl)-dopamine. It is functionally related to a dopamine and an oleic acid.
N-oleoyldopamine (OLDA) is an amide of dopamine and oleic acid.
See also: Ipomoea aquatica leaf (part of).
N-oleoyldopamine (OLDA) is an amide of dopamine and oleic acid.
See also: Ipomoea aquatica leaf (part of).
Brand Name:
Vulcanchem
CAS No.:
105955-11-1
VCID:
VC21109859
InChI:
InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9-
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Molecular Formula:
C26H43NO3
Molecular Weight:
417.6 g/mol
N-Oleoyldopamine
CAS No.: 105955-11-1
Cat. No.: VC21109859
Molecular Formula: C26H43NO3
Molecular Weight: 417.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-oleoyldopamine is a fatty amide resulting from the formal condensation of the carboxy group of oleic acid with the amino group of dopamine. Synthesised in catecholaminergic neurons, it crosses the blood-brain barrier and might be considered as a carrier of dopamine into the brain. It is a transient receptor potential vanilloid type 1 (TRPV1) receptor agonist. It has a role as a TRPV1 agonist. It is a fatty amide, a secondary carboxamide, a member of catechols and a N-(fatty acyl)-dopamine. It is functionally related to a dopamine and an oleic acid. N-oleoyldopamine (OLDA) is an amide of dopamine and oleic acid. See also: Ipomoea aquatica leaf (part of). |
|---|---|
| CAS No. | 105955-11-1 |
| Molecular Formula | C26H43NO3 |
| Molecular Weight | 417.6 g/mol |
| IUPAC Name | (Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide |
| Standard InChI | InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)/b10-9- |
| Standard InChI Key | QQBPLXNESPTPNU-KTKRTIGZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
| Appearance | Assay:≥98%A crystalline solid |
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